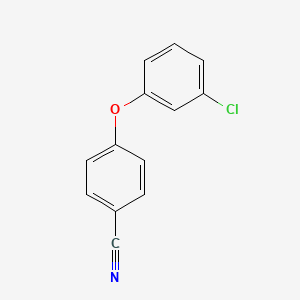

4-(3-Chlorophenoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzonitriles, such as 4-(3-Chlorophenoxy)benzonitrile, involves reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis

The InChI code for 4-(3-Chlorophenoxy)benzonitrile is 1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H . The InChI key is LLODVKYPISQHCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(3-Chlorophenoxy)benzonitrile is a solid substance . The compound is white to almost white in color . It has a melting point of 84.0 to 88.0 °C and is soluble in methanol .Aplicaciones Científicas De Investigación

HPLC Measurement in Biological Specimens

Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, aiding in acute poisoning diagnosis. Their method resolves chlorophenoxy/benzonitrile mixtures in various biological specimens, emphasizing its diagnostic utility in medical toxicology (Flanagan & Ruprah, 1989).

Molecular Packing in Solid-State Chemistry

Ojala et al. (2017) explored the crystal structures of several furoxans, including derivatives of benzonitrile, contributing to the understanding of molecular packing in solid-state chemistry. Their findings provide insights into intermolecular interactions and packing properties significant for material sciences (Ojala et al., 2017).

Proton Donors in Electrochemical Studies

Sokolová, Gál, and Valášek (2012) found that chlorinated hydroxybenzonitriles, including chloroxynil and 3-chloro-4-hydroxy-benzonitrile, are efficient proton donors in electrochemical studies in aprotic solution. This highlights their potential application in electrochemistry and material science (Sokolová, Gál, & Valášek, 2012).

Synthesis of Soluble Aromatic Polyesters

Yu, Cai, and Wang (2009) synthesized novel soluble aromatic polyesters with pendant cyano groups using benzonitrile derivatives. This research provides valuable insights into the development of new materials with potential applications in the field of polymer science (Yu, Cai, & Wang, 2009).

Charge-Transfer Dynamics in Photochemistry

Rhinehart, Challa, and McCamant (2012) investigated the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile, contributing to the understanding of photoinduced charge-transfer compounds. This study is significant for research in photochemistry and molecular physics (Rhinehart, Challa, & McCamant, 2012).

Conversion into 3-Aminoindole-2-Carbonitriles

Michaelidou and Koutentis (2009) conducted research on converting 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitriles, adding to the knowledge base in organic chemistry and synthesis (Michaelidou & Koutentis, 2009).

Mecanismo De Acción

Pharmacokinetics

- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .

- Distribution : It is expected to permeate the blood-brain barrier due to its lipophilicity .

- Metabolism : It may undergo metabolism in the liver, potentially involving cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are likely to be excreted in the urine .

Safety and Hazards

4-(3-Chlorophenoxy)benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Propiedades

IUPAC Name |

4-(3-chlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLODVKYPISQHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenoxy)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)

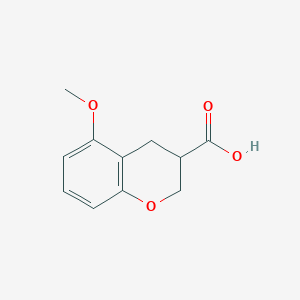

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

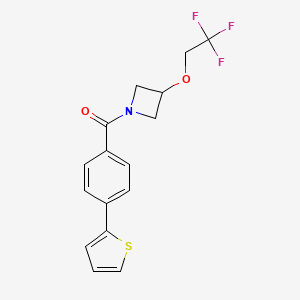

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

methyl]piperazine](/img/structure/B2401170.png)

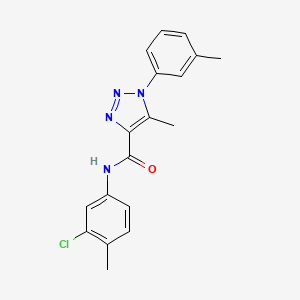

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)